Cas no 611-24-5 (2-(Methylamino)phenol)
2-(Methylamino)phenol Chemical and Physical Properties
Names and Identifiers
-
- Phenol,2-(methylamino)-
- 2-(Methylamino)phenol
- 2-METHYLAMINOPHENOL
- 2-hydroxyphenylmethylamine
- N-Methyl-2-aminophenol
- N-Methyl-2-hydroxyaniline
- N-methylaminophenol
- N-Methyl-o-hydroxyaniline
- NSC 245030
- o-(Methylamino)phenol
- 2-methylamino-phenol
- Phenol, (methylamino)-
- JHKKTXXMAQLGJB-UHFFFAOYSA-N
- Phenol, o-(methylamino)-
- Phenol, 2-(methylamino)-
- NSC245030
- 2-(N-methylamino)-phenol
- STK011284
- SBB017053
- UNII-LDM886MY3T
- NSC-245030
- NS00034577
- 2-(Methylamino)phenol, >=97%
- EINECS 210-263-5
- AKOS006223481
- PS-5336
- 611-24-5
- SCHEMBL457878
- CS-B1556
- Phenol, 2-(aminomethyl)-
- SY110000
- DB-014154
- LDM886MY3T
- O10530
- CHEMBL281223
- MFCD00462180
- EN300-176677
- 2-(n-methylamino)phenol
- 2-Hydroxy-N-methylaniline
- DTXSID60209976
-
- MDL: MFCD00462180
- Inchi: 1S/C7H9NO/c1-8-6-4-2-3-5-7(6)9/h2-5,8-9H,1H3
- InChI Key: JHKKTXXMAQLGJB-UHFFFAOYSA-N
- SMILES: CNC1C(O)=CC=CC=1
Computed Properties
- Exact Mass: 123.06800
- Monoisotopic Mass: 123.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.6
- Topological Polar Surface Area: 32.299
Experimental Properties
- Color/Form: Brown crystalline powder
- Density: 1.147±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 89-94 °C
- Boiling Point: 232.6±23.0 ºC (760 Torr),
- Flash Point: 122.1±13.3 ºC,
- Refractive Index: 1.5730 (589.3 nm 33 ºC)
- Solubility: Slightly soluble (5.2 g/l) (25 º C),
- PSA: 32.26000
- LogP: 1.50690
- Solubility: Not determined
2-(Methylamino)phenol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: H302
-
Hazardous Material Identification:
- Storage Condition:Argon filled storage
2-(Methylamino)phenol Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(Methylamino)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M194184-5g |
2-(Methylamino)phenol |
611-24-5 | ≥97% | 5g |
¥528.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M194184-25g |
2-(Methylamino)phenol |
611-24-5 | ≥97% | 25g |
¥2242.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M194184-1g |
2-(Methylamino)phenol |
611-24-5 | ≥97% | 1g |
¥152.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M194184-100g |
2-(Methylamino)phenol |
611-24-5 | ≥97% | 100g |
¥7209.90 | 2023-09-01 | |
| Alichem | A014006017-25g |
2-Methylaminophenol |
611-24-5 | 97% | 25g |
$451.67 | 2023-09-01 | |
| Chemenu | CM186576-1g |
2-(Methylamino)phenol |
611-24-5 | 95% | 1g |
$204 | 2021-06-16 | |
| Chemenu | CM186576-5g |
2-(Methylamino)phenol |
611-24-5 | 95% | 5g |
$514 | 2021-06-16 | |
| Chemenu | CM186576-10g |
2-(Methylamino)phenol |
611-24-5 | 95% | 10g |
$701 | 2021-06-16 | |
| Chemenu | CM186576-25g |
2-(Methylamino)phenol |
611-24-5 | 95% | 25g |
$1122 | 2021-06-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M822750-25g |
2-(Methylamino)phenol |
611-24-5 | ≥97% | 25g |
2,400.00 | 2021-05-17 |
2-(Methylamino)phenol Suppliers
2-(Methylamino)phenol Related Literature
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 2-(Methylamino)phenol
Introduction to 2-(Methylamino)phenol (CAS No. 611-24-5)
2-(Methylamino)phenol, identified by its Chemical Abstracts Service (CAS) number 611-24-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic aromatic amine serves as a versatile intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and specialty chemicals. Its molecular structure, featuring a phenolic hydroxyl group and an N-methylamino substituent, makes it a valuable building block for medicinal chemistry applications.
The compound belongs to the class of aromatic amines, which are widely studied for their pharmacological properties. 2-(Methylamino)phenol has garnered attention due to its role in the development of novel therapeutic agents. Recent advancements in synthetic methodologies have enhanced its accessibility, enabling researchers to explore its potential in drug discovery more efficiently.
In recent years, 2-(Methylamino)phenol has been investigated for its utility in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The presence of both amine and hydroxyl functional groups allows for diverse chemical modifications, making it a preferred candidate for structure-activity relationship (SAR) studies. Researchers have leveraged these properties to design molecules with improved binding affinity and selectivity against target enzymes.
Moreover, the compound has found applications in the development of antimicrobial agents. The phenolic moiety contributes to its ability to interact with bacterial cell walls, disrupting essential biological processes. This property has been exploited in the design of novel antibiotics targeting resistant strains. Additionally, 2-(Methylamino)phenol derivatives have shown promise as antiviral agents, particularly in inhibiting viral protease enzymes that are critical for viral replication.
The synthesis of 2-(Methylamino)phenol typically involves nucleophilic substitution reactions or condensation reactions with appropriate precursors. Modern synthetic approaches often employ catalytic methods to improve yield and reduce environmental impact. These advancements align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
Recent studies have also explored the photophysical properties of 2-(Methylamino)phenol and its derivatives. The compound's ability to absorb and emit light makes it suitable for applications in photochemical research and development of light-sensitive materials. Such applications are particularly relevant in fields like optoelectronics and photodynamic therapy.
From a commercial perspective, 2-(Methylamino)phenol is produced by specialized chemical manufacturers who adhere to stringent quality control measures. Its demand is driven by its versatility in pharmaceutical applications, with several clinical trials underway evaluating its efficacy in treating various diseases. The compound's role as an intermediate ensures its continued relevance in the chemical supply chain.
The future prospects of 2-(Methylamino)phenol are promising, with ongoing research focusing on expanding its utility in drug development. Innovations in computational chemistry and high-throughput screening are expected to accelerate the discovery of new derivatives with enhanced pharmacological properties. As these technologies mature, the potential applications of 2-(Methylamino)phenol will likely expand further.
In conclusion, 2-(Methylamino)phenol (CAS No. 611-24-5) is a multifaceted compound with significant implications in pharmaceutical research and industrial applications. Its unique structural features and reactivity make it a valuable asset in drug discovery efforts aimed at addressing unmet medical needs. As synthetic methodologies continue to evolve, the compound's role is poised to grow even more prominent in the years ahead.
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